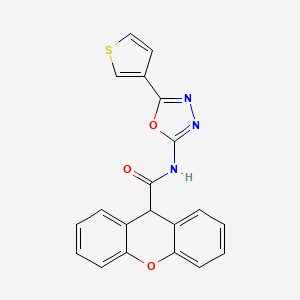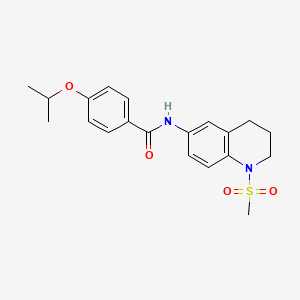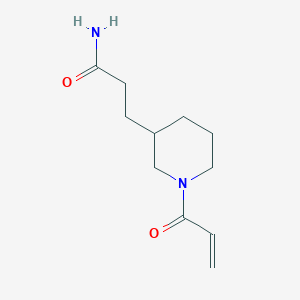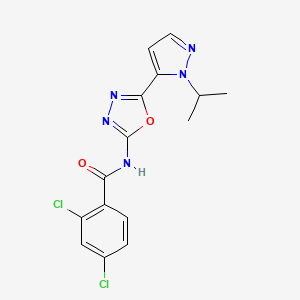![molecular formula C15H16N4O2 B2950214 N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2034605-39-3](/img/structure/B2950214.png)
N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and conditions used to synthesize the compound. It often includes the starting materials, catalysts, reaction conditions (temperature, pressure, etc.), and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc .作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The compound likely interacts with its targets through hydrogen bonding, given the presence of amine and amide groups . The pyrimidine moiety could potentially interact with biological targets via π-π stacking or other non-covalent interactions .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The specific biochemical properties of (4-Methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone are not well-documented in the literature. Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or other protein targets, potentially influencing their function .
Cellular Effects
The cellular effects of (4-Methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone are not well-studied. Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action for (4-Methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is not well-understood. Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of (4-Methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in laboratory settings are not well-documented. Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (4-Methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone at different dosages in animal models are not well-documented. Similar compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving (4-Methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone are not well-understood. Similar compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of (4-Methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone within cells and tissues are not well-documented. Similar compounds have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
The subcellular localization of (4-Methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone and its effects on activity or function are not well-understood. Similar compounds have been studied for their localization to specific compartments or organelles, potentially influenced by targeting signals or post-translational modifications .
特性
IUPAC Name |
(4-methoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-21-13-5-3-11(4-6-13)14(20)19-9-12(10-19)18-15-16-7-2-8-17-15/h2-8,12H,9-10H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJGOJCOZSIVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2950131.png)
![N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2950132.png)



![N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2950136.png)


![Methyl 6-methoxy-1h-benzo[d]imidazole-7-carboxylate](/img/structure/B2950144.png)
![11-[2-(3,4-Dimethoxyphenyl)ethyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2950146.png)



![N-(3-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide](/img/structure/B2950153.png)
